molecular formula C6H7ClN2S2 B6268675 4-chloro-2,6-bis(methylsulfanyl)pyrimidine CAS No. 257957-18-9

4-chloro-2,6-bis(methylsulfanyl)pyrimidine

Cat. No.: B6268675
CAS No.: 257957-18-9
M. Wt: 206.7 g/mol
InChI Key: RQMRUYLUNFRFJJ-UHFFFAOYSA-N
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Description

4-Chloro-2,6-bis(methylsulfanyl)pyrimidine (CAS 257957-18-9) is a halogenated pyrimidine derivative with the molecular formula C₆H₇ClN₂S₂ and a molecular weight of 206.72 g/mol . Its structure features a pyrimidine core substituted with chlorine at position 4 and methylsulfanyl (-SCH₃) groups at positions 2 and 6. The compound’s SMILES notation is CSC1=CC(=NC(=N1)SC)Cl, and its InChIKey is RQMRUYLUNFRFJJ-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 139.7–153.9 Ų, indicating moderate molecular size and polarity .

Properties

CAS No.

257957-18-9

Molecular Formula

C6H7ClN2S2

Molecular Weight

206.7 g/mol

IUPAC Name

4-chloro-2,6-bis(methylsulfanyl)pyrimidine

InChI

InChI=1S/C6H7ClN2S2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3

InChI Key

RQMRUYLUNFRFJJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC(=N1)SC)Cl

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 4-chloro-2,6-bis(methylsulfanyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with methylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Chloro-2,6-bis(methylsulfanyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions, although specific conditions and reagents for such reactions are less commonly reported.

Scientific Research Applications

4-Chloro-2,6-bis(methylsulfanyl)pyrimidine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2,6-bis(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Differences
4-Chloro-2,6-bis(methylsulfanyl)pyrimidine (257957-18-9) C₆H₇ClN₂S₂ 206.72 -Cl (4), -SCH₃ (2,6) Baseline compound
4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile (277749-57-2) C₇H₆ClN₃S₂ 231.73 -Cl (4), -SCH₃ (2,6), -CN (5) Addition of cyano group at position 5
4-Methyl-2,6-bis(methylsulfanyl)pyrimidine (6308-41-4) C₇H₁₀N₂S₂ 186.30 -CH₃ (4), -SCH₃ (2,6) Chlorine replaced by methyl group
4-Chloro-2,6-di(2-pyridinyl)pyrimidine (10198-68-2) C₁₄H₉ClN₄ 268.70 -Cl (4), -2-pyridinyl (2,6) Methylsulfanyl replaced by pyridinyl
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine (919301-53-4) C₂₂H₁₅ClN₂ 342.82 -4-Cl-C₆H₄ (4), -Ph (2,6) Aromatic phenyl substituents
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom in the parent compound enhances electrophilicity at position 4, making it reactive in nucleophilic aromatic substitution (NAS) reactions.
  • Bulk and Steric Effects : Pyridinyl substituents in 10198-68-2 introduce steric hindrance and π-π stacking capability, which may favor coordination chemistry or metal-binding applications.
  • Polarity and Solubility: The cyano group in 277749-57-2 increases polarity, likely improving solubility in polar aprotic solvents compared to the parent compound.

Physicochemical Properties

Property This compound 4-Chloro-2,6-di(2-pyridinyl)pyrimidine 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine
Molecular Weight 206.72 268.70 186.30
Predicted Boiling Point Not reported 366.7±42.0 °C Not reported
Predicted pKa Not reported -0.51±0.19 Not reported
Collision Cross-Section (Ų) 139.7–153.9 (varies by adduct) Not reported Not reported
  • Acidity : The pyridinyl-substituted analog 10198-68-2 exhibits a strongly acidic pKa (-0.51), likely due to the electron-withdrawing pyridinyl groups enhancing proton dissociation.
  • Thermal Stability : The higher predicted boiling point of 10198-68-2 suggests greater thermal stability, possibly due to extended conjugation from pyridinyl rings.

Biological Activity

4-Chloro-2,6-bis(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features two methylthio groups attached to the pyrimidine ring, which may enhance its reactivity and biological interactions. The compound is characterized by the following chemical structure:

  • Molecular Formula : C7_7H8_8ClN3_3S2_2
  • Molecular Weight : 219.73 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of this compound on several human cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent reduction in cell viability.

Table 2: Anticancer Activity Against Human Cell Lines

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)5.0
HT-29 (Colon Cancer)3.5
HCT116 (Colon Cancer)4.0

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is thought to modulate pathways involved in cell proliferation and survival by inhibiting key enzymes or receptors.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, which are crucial for DNA replication in cancer cells.
  • Receptor Interaction : It may also interact with growth factor receptors, leading to downstream signaling inhibition that affects tumor growth.

Research Findings

Recent studies have highlighted the potential of this compound as a lead for developing new therapeutic agents. For instance, derivatives of pyrimidine compounds have shown enhanced activity against specific cancer types when structural modifications are applied.

Table 3: Comparison with Related Compounds

Compound NameBiological Activity
4-Chloro-6-methyl-2-(methylthio)pyrimidineAnticancer activity
This compoundAntimicrobial properties
Thieno[3,2-d]pyrimidine derivativesPotent antitumor activity

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